molecular formula C15H12Cl2N2O4 B4043699 3,5-dichloro-4-ethoxy-N-(2-nitrophenyl)benzamide

3,5-dichloro-4-ethoxy-N-(2-nitrophenyl)benzamide

Cat. No.: B4043699
M. Wt: 355.2 g/mol
InChI Key: XXFQFNFKHCAXOK-UHFFFAOYSA-N
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Description

3,5-dichloro-4-ethoxy-N-(2-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H12Cl2N2O4 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0174123 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Ankush Mishra et al. (2018) conducted a study on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic conditions. They explored how substituents affect the inhibition efficiency, finding that certain substituents enhance while others decrease efficiency. The study provides insights into the molecular dynamics and adsorption characteristics of these compounds on metal surfaces (Mishra et al., 2018).

Pharmacological Activities

Research by M. Abbasi et al. (2014) on N-(3-hydroxyphenyl) benzamide and its derivatives reveals their enzyme inhibition activity against specific enzymes. This work underscores the potential of such compounds in developing new pharmaceutical agents with targeted enzyme inhibition capabilities (Abbasi et al., 2014).

Synthesis of Gefitinib

Bo Jin et al. (2005) detailed the synthesis process of Gefitinib, an anticancer drug, from related compounds. This synthesis pathway highlights the versatility of such compounds in complex organic syntheses, contributing to the development of significant pharmaceutical agents (Jin et al., 2005).

Crystal Structure Analysis

A. Saeed et al. (2008) focused on the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound structurally similar to the query compound. Their research into the crystallographic aspects can aid in understanding the physicochemical properties and reactivity of such compounds (Saeed et al., 2008).

Antipathogenic Activity

Carmen Limban et al. (2011) synthesized thiourea derivatives, including compounds similar to the query compound, testing their antipathogenic activity. Their findings offer a foundation for developing novel antimicrobial agents with potential antibiofilm properties, showcasing the broad application spectrum of these compounds in biomedicine (Limban et al., 2011).

Properties

IUPAC Name

3,5-dichloro-4-ethoxy-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-2-23-14-10(16)7-9(8-11(14)17)15(20)18-12-5-3-4-6-13(12)19(21)22/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFQFNFKHCAXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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